molecular formula C7H10IN3O B12010853 2-amino-5-iodo-6-propyl-1H-pyrimidin-4-one CAS No. 58331-09-2

2-amino-5-iodo-6-propyl-1H-pyrimidin-4-one

Cat. No.: B12010853
CAS No.: 58331-09-2
M. Wt: 279.08 g/mol
InChI Key: RGURAHSIPOAYBW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-5-iodo-6-propyl-4-pyrimidinol typically involves the iodination of a pyrimidine precursor. One common method involves the reaction of 2-amino-6-propyl-4-pyrimidinol with iodine in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite . The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production methods for 2-amino-5-iodo-6-propyl-4-pyrimidinol are not well-documented in the literature. large-scale synthesis would likely involve similar iodination reactions with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis equipment could enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-amino-5-iodo-6-propyl-4-pyrimidinol can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used to replace the iodine atom.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can oxidize the amino group to a nitro group.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can reduce the hydroxyl group to a hydrogen atom.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

Mechanism of Action

The mechanism of action of 2-amino-5-iodo-6-propyl-4-pyrimidinol is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The compound may inhibit the activity of certain enzymes or interfere with the replication of viral or bacterial DNA . Further research is needed to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

2-amino-5-iodo-6-propyl-4-pyrimidinol can be compared with other pyrimidine derivatives, such as:

Properties

CAS No.

58331-09-2

Molecular Formula

C7H10IN3O

Molecular Weight

279.08 g/mol

IUPAC Name

2-amino-5-iodo-4-propyl-1H-pyrimidin-6-one

InChI

InChI=1S/C7H10IN3O/c1-2-3-4-5(8)6(12)11-7(9)10-4/h2-3H2,1H3,(H3,9,10,11,12)

InChI Key

RGURAHSIPOAYBW-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(C(=O)NC(=N1)N)I

Origin of Product

United States

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